molecular formula C20H20N2O4S B2439535 N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-4-oxo-4H-chromene-2-carboxamide CAS No. 2034456-03-4

N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B2439535
CAS No.: 2034456-03-4
M. Wt: 384.45
InChI Key: LZKDOWFPVWSXFN-UHFFFAOYSA-N
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Description

N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that integrates multiple functional groups, including a furan ring, a thiomorpholine moiety, and a chromene core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural complexity, which allows for diverse chemical interactions.

Mechanism of Action

Target of Action

Compounds containing furan and indole scaffolds have been found to bind with high affinity to multiple receptors , and they possess various biological activities . Therefore, it’s plausible that this compound may also interact with multiple targets.

Mode of Action

Compounds containing furan and indole scaffolds are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . These activities suggest that the compound may interact with its targets, leading to changes in cellular processes and functions.

Biochemical Pathways

Compounds containing furan and indole scaffolds are known to influence a variety of biochemical pathways due to their diverse biological activities . The compound’s interaction with its targets could lead to alterations in these pathways, resulting in downstream effects on cellular functions and processes.

Pharmacokinetics

The compound’s furan and indole scaffolds suggest that it may have good bioavailability, as these structures are commonly found in many biologically active compounds .

Result of Action

Given the diverse biological activities of compounds containing furan and indole scaffolds , it’s plausible that this compound may have a wide range of molecular and cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromene core, which can be synthesized via the Pechmann condensation of resorcinol with ethyl acetoacetate under acidic conditions. The resulting 4H-chromen-4-one is then functionalized to introduce the carboxamide group.

The furan ring can be synthesized separately through the cyclization of 2-furylmethanol. The thiomorpholine moiety is introduced via the reaction of thiomorpholine with an appropriate electrophile, such as an alkyl halide. The final step involves coupling the furan-thiomorpholine intermediate with the chromene derivative under amide bond-forming conditions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to ensure high purity and yield in industrial settings.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation reactions, typically forming furan-2,5-dione derivatives.

    Reduction: The chromene core can be reduced to dihydrochromene derivatives using reducing agents like sodium borohydride.

    Substitution: The thiomorpholine moiety can participate in nucleophilic substitution reactions, particularly at the sulfur atom.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Alkyl halides or sulfonates are used for nucleophilic substitution reactions.

Major Products

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Dihydrochromene derivatives.

    Substitution: Alkylated thiomorpholine derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-4-oxo-4H-chromene-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for various chemical modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, this compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules, such as proteins and nucleic acids, makes it a candidate for drug development.

Medicine

In medicine, research is focused on its potential therapeutic effects. Studies have indicated that it may inhibit certain enzymes or receptors involved in disease pathways, making it a promising lead compound for drug discovery.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity, due to its unique structural features.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(furan-2-yl)-2-morpholinoethyl)-4-oxo-4H-chromene-2-carboxamide
  • N-(2-(furan-2-yl)-2-piperidinoethyl)-4-oxo-4H-chromene-2-carboxamide

Uniqueness

Compared to similar compounds, N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-4-oxo-4H-chromene-2-carboxamide is unique due to the presence of the thiomorpholine moiety, which can enhance its binding affinity and specificity towards certain biological targets. This structural feature may also impart unique pharmacokinetic properties, such as improved metabolic stability and bioavailability.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]-4-oxochromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4S/c23-16-12-19(26-17-5-2-1-4-14(16)17)20(24)21-13-15(18-6-3-9-25-18)22-7-10-27-11-8-22/h1-6,9,12,15H,7-8,10-11,13H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZKDOWFPVWSXFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(CNC(=O)C2=CC(=O)C3=CC=CC=C3O2)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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